molecular formula C12H12N2O3 B8414923 Ethyl 5-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Ethyl 5-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No.: B8414923
M. Wt: 232.23 g/mol
InChI Key: LRAHGLVJGQVXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 5-methyl-4-oxo-3H-quinazoline-2-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)10-13-8-6-4-5-7(2)9(8)11(15)14-10/h4-6H,3H2,1-2H3,(H,13,14,15)

InChI Key

LRAHGLVJGQVXFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC(=C2C(=O)N1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of ethyl ((2-(aminocarbonyl)-3-methylphenyl)amino)(oxo)acetate (760 mg, 3.04 mmol) in ethanol (15 mL) was added dropwise sodium ethylate (20% ethanol solution, 1.14 g, 3.34 mmol) under ice-cooling, and the mixture was stirred at room temperature for 2 hr. 1N Hydrochloric acid (5 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue was suspended in diisopropyl ether-ethanol, and the insoluble material was collected by filtration to give the title compound as a white powder (450 mg, 64%).
Name
ethyl ((2-(aminocarbonyl)-3-methylphenyl)amino)(oxo)acetate
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
64%

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